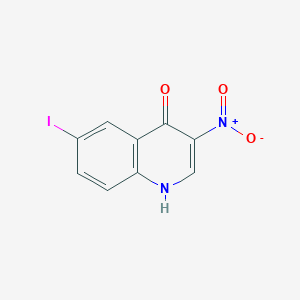

6-Iodo-3-nitroquinolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-3-nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound with significant importance in various fields of research and industry. It exhibits a wide range of biological and pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-nitroquinolin-4-ol typically involves the iodination of 3-nitroquinolin-4-ol. This process can be achieved through various methods, including:

Microwave-assisted synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Catalyst-based synthesis: Utilizing recyclable catalysts such as clay or ionic liquids to promote the reaction under solvent-free conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

6-Iodo-3-nitroquinolin-4-ol features a unique arrangement of functional groups that enhance its chemical reactivity and biological interactions. The presence of an iodine atom at the sixth position and a nitro group at the third position contributes to its distinct properties. These characteristics allow it to engage effectively with biological targets, making it a subject of interest in medicinal research.

Biological Applications

-

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve interactions with enzymes and receptors critical for microbial survival, suggesting potential use as an antimicrobial agent in clinical settings.

-

Anticancer Properties

- The compound has shown promise in cancer research, particularly due to its ability to inhibit tumor cell proliferation. Studies have demonstrated that derivatives of quinoline compounds, including this compound, can induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition . For instance, certain analogues have been reported to display nanomolar levels of cytotoxicity against various cancer cell lines .

-

Targeting Specific Proteins

- Recent studies have focused on developing inhibitors targeting the B-cell lymphoma 6 protein using quinoline derivatives. The design strategies employed aim to enhance binding affinity through structural modifications, showcasing how compounds like this compound can be optimized for improved therapeutic efficacy .

Synthetic Methods

The synthesis of this compound has been explored through various chemical pathways. The methodologies typically involve:

- Mitsunobu Reactions : This approach is utilized for introducing the iodine substituent while maintaining the integrity of the quinoline structure.

- Cyclization Reactions : These reactions help in forming complex structures that enhance biological activity. Various catalysts and conditions are employed to optimize yields and purity during synthesis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values in the nanomolar range. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another research project evaluated the antimicrobial activity of this compound against both gram-positive and gram-negative bacteria. The findings revealed substantial inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Iodo-3-nitroquinolin-4-ol involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may stem from the inhibition of bacterial gyrases and the complexation of metal ions vital for bacterial growth . Additionally, its potential anticancer activity may be attributed to the inhibition of type 2 methionine aminopeptidase (MetAP2), which is involved in angiogenesis .

Comparison with Similar Compounds

Similar Compounds

3-Nitroquinolin-4-ol: Lacks the iodine substituent but shares similar biological activities.

6-Bromo-3-nitroquinolin-4-ol: Similar structure with a bromine atom instead of iodine, exhibiting comparable chemical properties.

Uniqueness

6-Iodo-3-nitroquinolin-4-ol is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its analogs. The iodine substituent also allows for further functionalization through substitution reactions, making it a versatile compound for various applications .

Biological Activity

6-Iodo-3-nitroquinolin-4-ol is a nitrogen-containing heterocyclic compound belonging to the quinoline family, recognized for its diverse biological and pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Investigated for its potential to inhibit cancer cell proliferation.

- Antimalarial Effects : Shows promise in combating malaria through its interaction with Plasmodium species.

- Enzyme Inhibition : Acts as an inhibitor of specific enzymes, contributing to its therapeutic effects.

The biological activity of this compound is primarily attributed to its structural components:

- Nitro Group : This group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects.

- Iodine Atom : Enhances the compound's reactivity and specificity towards biological targets, potentially increasing its effectiveness as a therapeutic agent.

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against several pathogens. The compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL. Comparative analysis with similar compounds indicated that the presence of both iodine and nitro groups in this compound enhances its biological activity compared to derivatives lacking these features.

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death. A notable case study highlighted its efficacy in reducing tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition |

| 6-Iodoquinoline | Low | Low | None |

| 3-Nitroquinoline | Moderate | Low | None |

This table illustrates that this compound possesses superior biological activity compared to related compounds, emphasizing its unique structural attributes.

Properties

IUPAC Name |

6-iodo-3-nitro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNFYFWHVNIWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C(=CN2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.